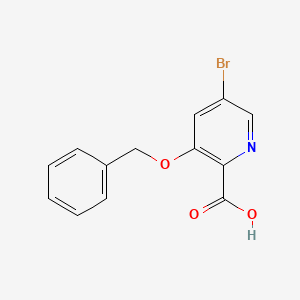

3-(Benzyloxy)-5-bromopicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-10-6-11(12(13(16)17)15-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBCYWSHMAGDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222182 | |

| Record name | 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393534-89-8 | |

| Record name | 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393534-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of 3 Benzyloxy 5 Bromopicolinic Acid

Reactions at the Bromine Position (C-5)

The bromine atom on the electron-deficient pyridine (B92270) ring of 3-(benzyloxy)-5-bromopicolinic acid is a prime site for functionalization. Its reactivity is exploited in a variety of transformations, most notably in palladium- and copper-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. For substrates like this compound, the bromine atom serves as an excellent leaving group for such transformations.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions and high functional group tolerance. tcichemicals.com This reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or its ester) with an organic halide. tcichemicals.com For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position.

The general reaction scheme involves a palladium(0) catalyst, often generated in situ, a base, and a suitable solvent. The choice of ligand, base, and solvent is crucial for achieving high yields. While specific studies on this compound are not extensively detailed, conditions developed for other aryl bromides, including functionalized bromopyridines, provide a reliable framework. researchgate.netnih.gov The reaction is compatible with various functional groups, and even benzylic functionalities like the benzyloxy group on the substrate are typically stable under these conditions. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose / Comment |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Phenylboronic acid, Pyridine-3-boronic acid | Coupling partner |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Palladium(0) source |

| Ligand | PPh₃, SPhos, BINAP | Stabilizes catalyst, promotes reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes HX byproduct |

| Solvent | Dioxane/H₂O, DMF, Toluene (B28343) | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-110 °C | Provides thermal energy for catalytic cycle |

This table presents typical conditions based on analogous reactions reported in the literature.

The Sonogashira coupling reaction is the most widely used method for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is typically co-catalyzed by palladium and copper complexes and proceeds under mild, basic conditions. wikipedia.orgorganic-chemistry.org Reacting this compound with various terminal alkynes via the Sonogashira coupling introduces an alkynyl moiety at the C-5 position, a valuable functional group for further transformations or as a key structural element in materials and pharmaceuticals. wikipedia.org

The reaction generally employs a palladium(0) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base which often doubles as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown high efficiency, providing a strong basis for its applicability to the 3-benzyloxy-5-bromopicolinic acid system. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example | Purpose / Comment |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner |

| Catalyst | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Palladium(0) source |

| Co-catalyst | CuI | Facilitates the formation of copper acetylide |

| Ligand | PPh₃ | Stabilizes the palladium catalyst |

| Base | Et₃N, Diethylamine | Base and often the solvent |

| Solvent | DMF, THF | Co-solvent if needed |

| Temperature | Room Temperature to 100 °C | Reaction conditions can often be mild wikipedia.orgresearchgate.net |

This table presents typical conditions based on analogous reactions reported in the literature. researchgate.net

Beyond Suzuki and Sonogashira reactions, the bromine atom at C-5 can participate in other important coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine. This reaction would allow for the introduction of primary or secondary amine functionalities onto the picolinic acid core. The reaction typically requires a palladium catalyst, a bulky phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. nih.gov

Copper-catalyzed reactions also offer unique reactivity. While less common than palladium catalysis for this substrate, copper can mediate transformations of bromopyridines. For instance, copper has been shown to catalyze the heteroarylboration of 1,3-dienes with 3-bromopyridines, proceeding through an unusual cine substitution mechanism where the incoming group attaches to a position adjacent to the one originally bearing the halide. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose / Comment |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Morpholine, Aniline | Nucleophile |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) source |

| Ligand | BINAP, Xantphos | Bulky ligand essential for C-N reductive elimination |

| Base | NaOt-Bu, K₃PO₄ | Strong, non-nucleophilic base |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent |

| Temperature | 80-120 °C | Thermal conditions |

This table presents typical conditions based on analogous reactions reported in the literature. nih.gov

Nucleophilic Substitution of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is another pathway for functionalizing aryl halides. In this mechanism, a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide. This reaction is generally favored on electron-deficient aromatic rings, such as pyridine.

The substitution of the C-5 bromine atom on this compound with oxygen nucleophiles like alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) would lead to the corresponding 5-alkoxy or 5-hydroxy derivatives. The pyridine ring nitrogen atom acts as an electron-withdrawing group, activating the C-5 position (para to the nitrogen) towards nucleophilic attack.

However, direct SNAr on unactivated or moderately activated aryl halides can be challenging and often requires harsh conditions, such as high temperatures and pressures. For instance, the conversion of chlorobenzene (B131634) to phenol (B47542) with sodium hydroxide requires extreme industrial conditions. While the pyridine ring enhances reactivity compared to a simple benzene (B151609) ring, the benzyloxy group at C-3 is electron-donating by resonance, which can partially counteract the activating effect of the ring nitrogen. Therefore, forcing conditions may be necessary to achieve substitution with oxygen nucleophiles. In some cases, such transformations on bromopyridines are facilitated by copper catalysis.

Substitution with Nitrogen Nucleophiles (e.g., Amines)

The bromine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-nitrogen bond, replacing the bromo substituent with an amino group. The process typically involves a palladium catalyst, a phosphine ligand (such as BINAP), and a base (like sodium tert-butoxide) in an inert solvent such as toluene. wikipedia.orgorganic-chemistry.orgchemspider.com

The general mechanism proceeds via the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org This method is highly versatile, allowing for the coupling of a wide range of primary and secondary amines with the picolinic acid core.

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80°C | chemspider.com |

| Pd(OAc)₂ | Phosphine-based | NaOBut | Toluene or Dioxane | Room Temp to 110°C | wikipedia.org |

Note: This table represents typical conditions for Buchwald-Hartwig reactions and may be adapted for the specific substrate.

Reactions at the Carboxylic Acid Group (C-2)

The carboxylic acid functionality is a key site for a variety of transformations, including the formation of esters and amides, or its complete removal through decarboxylation.

The carboxylic acid group of this compound can be readily converted into an ester. Standard acid-catalyzed esterification, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions. researchgate.net

For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, proceeds under milder conditions and is effective even for sterically hindered alcohols. organic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester.

Conversion of the carboxylic acid to an amide is a common and crucial transformation. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. A wide array of peptide coupling reagents can be utilized, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and carbodiimides like DCC or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These reactions are generally performed in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of coupling agent and reaction conditions can be tailored to optimize yield and minimize side reactions.

The carboxylic acid group at the C-2 position of a pyridine ring facilitates decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide. wikipedia.org Picolinic acids and their derivatives are known to undergo thermal decarboxylation, often through a mechanism known as the Hammick reaction. wikipedia.org This reaction involves heating the acid, which leads to the formation of a reactive zwitterionic intermediate or carbene that can then be trapped by an electrophile. wikipedia.org

More recently, transition metal-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool. rsc.orgruhr-uni-bochum.denih.gov In this process, the carboxylic acid is used as a surrogate for an organometallic reagent. Catalytic systems, often involving palladium or copper, facilitate the extrusion of CO₂ and the subsequent coupling of the aryl fragment with another partner, such as an aryl halide. rsc.orgruhr-uni-bochum.de This strategy avoids the need to prepare sensitive organometallic reagents separately. ruhr-uni-bochum.de Studies have shown that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the decarboxylation of picolinic acids. researchgate.net

The carboxylic acid can be converted into more reactive derivatives like acyl halides, most commonly acyl chlorides. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgoreview.comwikipedia.orgyoutube.com The reaction with thionyl chloride, for example, proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a chlorosulfite intermediate, which is a better leaving group. orgoreview.com The resulting acyl chloride is a highly valuable intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The formation of acid anhydrides can also be achieved, typically through reaction with another carboxylic acid molecule under dehydrating conditions or by reacting an acyl halide with a carboxylate salt.

Transformations of the Benzyloxy Group (C-3)

The benzyloxy group at the C-3 position primarily serves as a protecting group for the hydroxyl functionality. Its removal, known as debenzylation, is a key step in many synthetic routes to access the corresponding 3-hydroxypyridine (B118123) derivative. The most common and efficient method for debenzylation is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds under mild conditions, cleanly cleaving the benzyl-oxygen bond to yield the free phenol (3-hydroxy-5-bromopicolinic acid) and toluene as a byproduct. This deprotection step unmasks the hydroxyl group, making it available for further functionalization if desired.

Functionalization at Other Pyridine Ring Positions

The pyridine ring of this compound has two unsubstituted carbon atoms, at the C-4 and C-6 positions, which are potential sites for further functionalization. The existing substituents—benzyloxy, bromo, and carboxylic acid—influence the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com When these reactions do occur, they typically direct the incoming electrophile to the C-3 (or β) position. youtube.com

In this compound, the situation is complex:

The ring nitrogen is strongly deactivating.

The carboxylic acid group is a deactivating, meta-directing group.

The bromo group is deactivating but ortho-, para-directing.

The benzyloxy group is an activating, ortho-, para-directing group.

The combined influence of these groups makes predicting the outcome of EAS difficult. The activating benzyloxy group at C-3 would direct towards C-2 and C-4. The bromo group at C-5 would direct towards C-4 and C-6. The powerful deactivating effect of the pyridine nitrogen and the carboxylic acid suggests that harsh reaction conditions would be necessary, which could lead to low yields or decomposition. Computational studies on the nitration of pyridine derivatives have shown that such EAS reactions proceed through a polar, stepwise mechanism, but the protonated species formed in the required acidic media are strongly deactivated. rsc.org Given these factors, EAS is not typically the preferred method for functionalizing this ring system.

A more controlled and regioselective approach to functionalizing the pyridine ring is through metalation reactions.

Directed Ortho-Metalation (DoM): The alkoxy group of 3-benzyloxypyridine (B1277480) can act as a directed metalation group (DMG). wikipedia.org A DMG coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to the nearest (ortho) position. wikipedia.orgbaranlab.org For a 3-alkoxy substituent, this would direct metalation to either the C-2 or C-4 position. Studies on 4-methoxypyridine (B45360) show that lithiation occurs readily at the C-3 position. researchgate.netarkat-usa.org In the case of this compound, the benzyloxy group could direct lithiation to the C-4 position. The presence of the acidic proton on the carboxylic acid complicates this process, as it would be preferentially deprotonated by the strong base. Therefore, the carboxylic acid would need to be protected (e.g., as an ester) or a base system that tolerates acidic protons would be required.

Halogen-Metal Exchange: The carbon-bromine bond at the C-5 position is an excellent handle for functionalization via halogen-metal exchange. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The reaction converts the C-Br bond into a C-Li bond, creating a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). The order of exchange rates is typically I > Br > Cl. wikipedia.org

A significant challenge for this reaction on this compound is the presence of the acidic carboxylic acid proton. Using a standard alkyllithium reagent would result in simple acid-base chemistry rather than the desired halogen-metal exchange. However, methodologies have been developed to address this specific problem. A protocol using a combination of a Grignard reagent (like i-PrMgCl) and an organolithium reagent (n-BuLi) has been shown to effect selective bromine-metal exchange on bromoheterocycles bearing acidic protons under non-cryogenic conditions. nih.govmdpi.comresearchgate.net This approach avoids intermolecular quenching and allows for the subsequent functionalization of the newly formed organometallic species.

The table below shows examples of halogen-metal exchange followed by electrophilic quench on a related substrate, 2-(N-Boc-amino)-5-bromopyridine, demonstrating the utility of this approach for pyridine systems.

| Entry | Reagents | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | i-PrMgCl, n-BuLi | DMF | (5-Formyl-pyridin-2-yl)-carbamic acid tert-butyl ester | 85 | mdpi.com |

| 2 | i-PrMgCl, n-BuLi | PhCHO | [5-(Hydroxy-phenyl-methyl)-pyridin-2-yl]-carbamic acid tert-butyl ester | 75 | mdpi.com |

| 3 | i-PrMgCl, n-BuLi | (PhS)₂ | (5-Phenylsulfanyl-pyridin-2-yl)-carbamic acid tert-butyl ester | 78 | mdpi.com |

| 4 | i-PrMgCl, n-BuLi | I₂ | (5-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 80 | mdpi.com |

This strategy provides a powerful and regioselective route to introduce a wide variety of substituents at the C-5 position of the picolinic acid scaffold.

Analytical and Structural Characterization of 3 Benzyloxy 5 Bromopicolinic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the elucidation of the molecular architecture of "3-(Benzyloxy)-5-bromopicolinic acid" and its derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic and molecular structures can be obtained.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For "this compound," ¹H and ¹³C NMR are crucial for elucidating the structure, while 2D NMR techniques can further confirm connectivity.

The protons on the pyridine (B92270) ring are anticipated to appear as distinct signals in the aromatic region of the spectrum. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would also present as a doublet. The benzylic protons (CH₂) of the benzyloxy group would typically resonate as a singlet, while the phenyl protons of this group would show a multiplet in the aromatic region. The acidic proton of the carboxylic acid group is expected to be a broad singlet, often exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | δ 7.5 - 8.0 | d |

| Pyridine H-6 | δ 8.0 - 8.5 | d |

| Benzyl (B1604629) CH₂ | δ 5.0 - 5.5 | s |

| Phenyl H | δ 7.2 - 7.5 | m |

| Carboxylic Acid OH | δ 10.0 - 13.0 | br s |

Note: These are predicted values based on analogous compounds. Actual values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of "this compound." Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbon of the carboxylic acid group (C=O) is expected to appear in the downfield region of the spectrum. The carbons of the pyridine ring will have characteristic shifts, with the bromine- and benzyloxy-substituted carbons showing distinct resonances. The benzylic carbon (CH₂) and the carbons of the phenyl ring will also have predictable chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | δ 165 - 175 |

| Pyridine C-2 | δ 145 - 155 |

| Pyridine C-3 | δ 150 - 160 |

| Pyridine C-4 | δ 120 - 130 |

| Pyridine C-5 | δ 110 - 120 |

| Pyridine C-6 | δ 140 - 150 |

| Benzyl CH₂ | δ 65 - 75 |

| Phenyl C | δ 125 - 140 |

Note: These are predicted values based on analogous compounds. Actual values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H-4 and H-6 protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the carbon skeleton.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C-O and C-Br bonds.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching of the ether linkage in the benzyloxy group is expected in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically occurs in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ether | C-O Stretch | 1200 - 1300 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Haloalkane | C-Br Stretch | 500 - 600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "this compound," electron ionization (EI) or electrospray ionization (ESI) techniques could be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). youtube.com Aromatic compounds with a benzyloxy group often show a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), formed by the cleavage of the benzyl group.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z Value | Description |

| [M]⁺ | Calculated MW | Molecular Ion |

| [M-OH]⁺ | MW - 17 | Loss of hydroxyl radical |

| [M-COOH]⁺ | MW - 45 | Loss of carboxyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl group |

Note: The molecular weight (MW) of C₁₃H₁₀BrNO₃ is 324.13 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For picolinic acid derivatives, the absorption of UV light can provide insights into the electronic structure and the effects of substituents on the pyridine ring.

The UV-Vis spectra of pyridine carboxylic acids, such as picolinic acid and its derivatives, are influenced by the electronic transitions within the aromatic ring and the carboxyl group. researchgate.netresearchgate.net The presence of a benzyloxy group and a bromine atom at the 3 and 5 positions of the picolinic acid core, respectively, is expected to modulate these transitions. The benzyloxy group, with its phenyl ring, can introduce additional π-π* transitions, while the bromine atom, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Studies on related compounds, like pyridine-3,5-dicarboxylic acid, have shown distinct UV absorption bands that can be correlated with their electronic structure. researchgate.net The specific absorption wavelengths and molar absorptivities for this compound would provide key information about its electronic environment.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Pyridine-3,5-dicarboxylic acid | DMSO | ~270, ~310 | Not Specified | researchgate.net |

| Picolinic Acid Derivatives | Various | Varies | Varies | researchgate.net |

Chromatographic Analysis

Chromatographic techniques are essential for the separation and purity determination of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for analyzing picolinic acid derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from its derivatives or impurities. nih.gov The separation of pyridinecarboxylic acid isomers, which are structurally similar, can be effectively achieved using mixed-mode HPLC columns, such as those employing cation-exchange and reversed-phase mechanisms. sielc.comsielc.comhelixchrom.com

The retention behavior of these compounds is influenced by factors such as the mobile phase composition (e.g., acetonitrile (B52724) concentration), pH, and the type and concentration of buffer ions. sielc.comsielc.comhelixchrom.com For instance, ion-pair chromatography on a C18 reversed-phase column has been successfully used to quantify picolinic acid in biological samples. researchgate.net This approach utilizes a pairing reagent to enhance the retention and separation of the analyte.

Given the polar nature of the carboxylic acid group and the aromatic rings in this compound, a combination of reversed-phase and ion-exchange or ion-pair chromatography would likely provide the optimal separation and purity assessment. The development of a robust HPLC method is critical for quality control in the synthesis and application of this compound. researchgate.net

| Technique | Stationary Phase | Mobile Phase Conditions | Detection | Application | Reference |

| Mixed-Mode HPLC | Primesep 100 (cation-exchange/reversed-phase) | Acetonitrile/Buffer | UV | Separation of Pyridinecarboxylic Acid Isomers | sielc.comsielc.com |

| Mixed-Mode HPLC | Coresep 100 (core-shell mixed-mode) | Acetonitrile/Aqueous H3PO4 | UV (275 nm) | Separation of Pyridinecarboxylic Acid Isomers | helixchrom.com |

| Ion-Pair HPLC | C18 Reversed-Phase | Methanol (B129727)/Phosphate Buffer with Tetrabutylammonium Hydrogen Sulfate | UV (265 nm) | Quantification of Picolinic Acid | researchgate.net |

| HPLC-MS/MS | C18 Reversed-Phase | Not Specified | ESI-MS/MS | Analysis of Picolinic and Quinolinic Acids | nih.gov |

Solid-State Structure Determination

The arrangement of molecules in the solid state dictates many of the material's physical properties. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound.

Studies on related bromopicolinic acid derivatives have revealed key structural features. For instance, the crystal structure of 3-bromopicolinic acid shows that the asymmetric unit can contain multiple molecules with slightly different conformations. scispace.comresearchgate.net The bond lengths and angles are generally comparable to other reported picolinic acid structures. scispace.com The planarity of the pyridine ring and the orientation of the carboxylic acid and substituent groups are important parameters determined by SC-XRD. researchgate.net

The crystal packing, or how individual molecules are arranged in the crystal lattice, is also elucidated. This information is crucial for understanding intermolecular interactions and the resulting macroscopic properties of the material. units.itamericanpharmaceuticalreview.com

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-Bromopicolinic Acid | Orthorhombic | Pna2₁ | Two molecules in the asymmetric unit with slightly different conformations. | scispace.comresearchgate.net |

| 5-Bromopicolinic Acid Monohydrate | Triclinic | P-1 | Nearly co-planar atoms except for the carboxyl group. | researchgate.net |

| 5-(Trifluoromethyl)picolinic Acid Monohydrate | Not Specified | Not Specified | Forms a centrosymmetric water-bridged hydrogen-bonding dimer. | iucr.org |

The crystal packing of this compound is governed by a network of intermolecular interactions. Hydrogen bonding is a particularly significant force in the crystal structures of picolinic acid derivatives. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.netniscpr.res.inresearchgate.net This can lead to the formation of various supramolecular structures, such as dimers and chains. scispace.comresearchgate.netniscpr.res.in For example, in the crystal structure of 3-bromopicolinic acid, a one-dimensional chain is formed through O-H···N hydrogen bonds. scispace.comresearchgate.net

In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions can also play a crucial role in stabilizing the crystal structure. researchgate.netnih.govmdpi.com The benzyloxy group in this compound introduces an additional aromatic ring, which can participate in π-stacking interactions with other aromatic rings in neighboring molecules. nih.gov The bromine atom can also participate in halogen bonding, a directional interaction that can influence crystal packing. researchgate.net The analysis of these interactions, often aided by tools like Hirshfeld surface analysis, provides a deeper understanding of the forces driving the solid-state assembly. nih.govnih.govrsc.org

The molecule of this compound possesses conformational flexibility, primarily around the C-O bond of the benzyloxy group and the C-C bond connecting the carboxylic acid to the pyridine ring. The rotation around these bonds can lead to different molecular conformations. nih.gov

The specific conformation adopted in the solid state is a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. nih.gov Studies on other flexible molecules, such as 3,5-bis(benzyloxy)benzoic acid and 3-(azidomethyl)benzoic acid, have shown that different conformers can be present in the crystal structure, sometimes leading to disorder or the formation of conformational polymorphs. researchgate.netnih.gov

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules. For 3-(Benzyloxy)-5-bromopicolinic acid, a DFT calculation would likely be initiated by constructing an initial 3D model of the molecule. This model would then be subjected to geometry optimization, a process that systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable molecular structure.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Influence of Structural Moieties |

| C-Br Bond Length | ~1.85 - 1.95 Å | The bromine atom's size and electronegativity dictate this length. |

| C-O-C Bond Angle (Ether) | ~115° - 120° | The sp3 hybridization of the oxygen atom allows for flexibility. |

| Pyridine (B92270) Ring Planarity | Nearly Planar | The aromatic nature of the pyridine ring enforces planarity. |

| Carboxylic Acid C=O Bond | ~1.20 - 1.25 Å | Typical double bond character. |

| Carboxylic Acid C-O Bond | ~1.30 - 1.35 Å | Partial double bond character due to resonance. |

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

DFT calculations can also be employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This predicted spectrum can be a valuable tool for interpreting experimental data and confirming the structure of synthesized compounds. The chemical shifts of the protons and carbons in this compound would be influenced by the electronic environment created by the benzyloxy, bromo, and carboxylic acid functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 | Electron-withdrawing effects of the nitrogen and bromine atoms. |

| Benzyl (B1604629) Protons | 7.2 - 7.5 | 125 - 140 | Standard aromatic proton and carbon chemical shifts. |

| Methylene Protons (-CH₂-) | 5.0 - 5.5 | 65 - 75 | Proximity to the electronegative oxygen atom. |

| Carboxylic Acid Proton | 10.0 - 13.0 | 160 - 170 | Acidic proton, often broad and downfield. |

Note: These are estimated ranges. Actual values can vary based on solvent and other experimental conditions.

Conformational Analysis and Energy Profiling

The presence of the flexible benzyloxy group introduces conformational possibilities for this compound. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. By rotating the key single bonds, such as the C-O-C-C dihedral angles of the benzyloxy group, an energy profile can be constructed. This profile would reveal the most stable conformer(s) and the energy barriers between them. The preferred conformation will be a balance between steric hindrance and favorable electronic interactions. It is likely that the benzyl group will orient itself to minimize steric clashes with the pyridine ring and the carboxylic acid group.

Mechanistic Investigations of Chemical Reactions

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights into the step-by-step process of bond breaking and formation.

A common reaction for a carboxylic acid like this compound is derivatization, for instance, through esterification or amidation. Computational studies can map out the reaction pathway for such transformations. This involves identifying the reactants, products, and any intermediate species. The energy of each species along the reaction coordinate is calculated to create a potential energy surface. For example, in an acid-catalyzed esterification, the mechanism would likely involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol, and subsequent elimination of water.

A crucial aspect of mechanistic investigation is the identification and characterization of the transition state—the highest energy point along the reaction pathway. Transition state analysis provides information about the activation energy of the reaction, which is directly related to the reaction rate. By analyzing the geometry and vibrational frequencies of the transition state for a derivatization reaction of this compound, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and speed. For instance, the steric bulk of a nucleophile attacking the carboxylic acid group would be reflected in the energy of the transition state.

Future Perspectives and Research Avenues

Development of Novel and Efficient Synthetic Routes

While methods exist for the synthesis of related compounds, the development of more efficient, scalable, and cost-effective routes to 3-(Benzyloxy)-5-bromopicolinic acid and its esters remains a key objective. Current syntheses of substituted picolinic acids often involve multiple steps, such as the oxidation of picoline precursors or the hydrolysis of cyanopyridines. chemicalbook.comorgsyn.org For instance, a straightforward and efficient synthesis for the corresponding ester, methyl 3-(benzyloxy)-5-bromopicolinate, has been reported, highlighting its role as a common building block. documentsdelivered.com Future research could focus on:

Direct C-H Activation/Functionalization: Investigating late-stage C-H functionalization on simpler pyridine (B92270) cores to introduce the benzyloxy and bromo groups in fewer steps, thereby improving atom economy.

Novel Halogenation and Alkoxylation Reagents: Exploring new reagents that offer higher regioselectivity and milder reaction conditions for the introduction of the bromo and benzyloxy moieties onto the picolinic acid scaffold.

One-Pot Procedures: Designing tandem or domino reaction sequences that combine multiple transformations into a single operation, reducing purification steps and solvent waste. A patent for the synthesis of 3,4-substituted 2-picolinic acids suggests a method that is low in raw material cost and simple to operate, which could be adapted. google.com

Expansion of Functionalization Strategies for Enhanced Chemical Diversity

The bromine atom and the carboxylic acid group on the this compound scaffold are prime handles for further chemical modification, allowing for the generation of diverse molecular libraries. Future work should expand on known functionalization strategies for picolinic acids, such as those used to create aminopicolinic acid derivatives. umsl.edu

Cross-Coupling Reactions: Systematically exploring a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-bromo position to introduce various aryl, heteroaryl, alkynyl, and amino groups.

Derivatization of the Carboxylic Acid: Moving beyond simple esterification to generate a broad array of amides, hydrazides, and other carboxylic acid derivatives. These derivatives could serve as key intermediates for constructing more complex molecules or as bioactive compounds themselves. pensoft.net

Modification of the Benzyloxy Group: Developing selective de-benzylation methods that are compatible with other functional groups on the ring, followed by the introduction of alternative ether linkages or other functionalities at the C3 position.

Exploration of New Applications in Materials Science and Catalysis

While picolinic acid derivatives are known for their biological activity, their potential in materials science and catalysis is an emerging area of interest. The rigid, functionalizable pyridine core of this compound makes it an attractive candidate for new materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The picolinic acid moiety is an excellent chelating ligand for various metal ions. Research could focus on using this compound, or its functionalized derivatives, to construct novel MOFs with tailored porosity, catalytic activity, or sensing capabilities. Picolinic acids have been used as ligands with transition metals, suggesting this potential. umsl.edu

Organic Electronics: Investigating the electronic properties of polymers or small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Asymmetric Catalysis: Synthesizing chiral derivatives of the compound to be used as ligands in asymmetric catalysis, leveraging the pyridine nitrogen and carboxylic acid group to coordinate with a metal center and create a chiral environment.

Advanced Computational Design and Prediction for Rational Synthesis

Computational chemistry can significantly accelerate the development of new synthetic routes and the discovery of novel applications.

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other computational methods to model proposed synthetic steps, predict regioselectivity, and optimize reaction conditions before experimental work begins.

Virtual Screening for New Applications: Employing molecular docking and other computational screening techniques to predict the binding affinity of virtual libraries based on the this compound scaffold against various biological targets or to predict material properties. A study on a novel picolinic acid derivative has already utilized molecular docking to evaluate binding affinity toward a kinase domain. pensoft.net

De Novo Design: Using algorithms to design novel derivatives with desired electronic or steric properties for specific applications in catalysis or materials science.

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of this compound and its derivatives through the integration of advanced laboratory technologies can offer significant advantages in terms of efficiency, safety, and reproducibility.

Continuous Flow Synthesis: Developing flow chemistry protocols for key synthetic steps, which can allow for better control over reaction parameters (temperature, pressure, reaction time), improved safety when handling hazardous reagents, and easier scalability.

Automated Synthesis Platforms: Utilizing automated synthesizers for the rapid generation of a library of derivatives from the parent compound. nih.gov This approach, combined with high-throughput screening, could dramatically accelerate the discovery of new compounds with desirable properties. These platforms often rely on robust, well-understood reactions, making the functionalization handles of this compound ideal starting points.

Biocatalytic Approaches for Sustainable Production

Harnessing enzymes for the synthesis and modification of picolinic acid derivatives represents a promising avenue for green and sustainable chemistry. nih.gov

Enzymatic Synthesis: Exploring the use of engineered enzymes, such as nitrile hydratases or oxidases, for the key steps in the synthesis of the picolinic acid core. While microbial degradation pathways for picolinic acid are known, which involve enzymes that act on the pyridine ring, synthetic applications are less explored. nih.gov

Biocatalytic Derivatization: Employing enzymes like lipases for the stereoselective esterification or amidation of the carboxylic acid, or using other enzymes for regioselective modifications on the pyridine ring.

Chemo-enzymatic Synthesis: Combining the best of traditional chemical synthesis with the high selectivity of biocatalysis to create efficient and sustainable routes to complex, chiral derivatives of this compound. This could involve using chemical methods to construct the core scaffold and then employing enzymes for specific, late-stage functionalizations.

Q & A

Q. What are the key synthetic routes for 3-(benzyloxy)-5-bromopicolinic acid, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced using benzyl bromide under basic conditions, while bromination may employ reagents like NBS (N-bromosuccinimide) in the presence of a catalyst. Optimization involves controlling temperature (e.g., 0–60°C), solvent choice (THF, DMF, or toluene), and reaction time to minimize side products. Analytical techniques such as TLC and HPLC should monitor reaction progress .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming substitution patterns and aromatic proton coupling. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography, though less common, resolves absolute stereochemistry in crystalline derivatives .

Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?

Debromination, over-substitution, or benzyl group cleavage are frequent issues. Using protecting groups (e.g., tert-butoxycarbonyl for amines) and inert atmospheres (N₂/Ar) reduces oxidation. Catalytic systems like Pd(PPh₃)₄ for coupling reactions improve selectivity. Purification via column chromatography or recrystallization removes impurities .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity in cross-coupling reactions?

The bromine acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to form biaryl structures. For instance, Pd-catalyzed coupling with aryl boronic acids at 80–100°C in aqueous THF can yield diverse derivatives. The electron-withdrawing benzyloxy group meta to bromine enhances electrophilicity, accelerating substitution .

Q. What role does this compound play in coordination chemistry or metal-organic framework (MOF) design?

The carboxylic acid and bromine moieties serve as binding sites for metal ions (e.g., Cu²⁺, Zn²⁺). In MOFs, it can form 1D or 2D networks via carboxylate-metal coordination, with potential applications in catalysis or gas storage. Stability studies under varying pH and temperature are critical for optimizing these frameworks .

Q. How can computational methods (e.g., DFT) predict the reactivity or biological activity of derivatives of this compound?

Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic regions. Molecular docking simulations assess interactions with biological targets (e.g., enzymes). For example, derivatives with electron-donating groups at the 5-position may show enhanced binding to kinase active sites .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Systematic substitution at the 3- and 5-positions (e.g., replacing benzyloxy with methoxy or bromine with chlorine) followed by biological assays (e.g., IC₅₀ measurements for enzyme inhibition) identifies critical functional groups. Comparative NMR/X-ray data correlate structural flexibility with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.